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Compound of Interest

Compound Name: Triallylphosphine

Cat. No.: B101688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for

triallylphosphine (C₉H₁₅P), a trivalent organophosphorus compound. Due to the limited

availability of published experimental spectra in public-access databases, this document

presents predicted data based on established principles of spectroscopy and data from

analogous compounds. It is intended to serve as a reference for researchers in compound

identification, reaction monitoring, and quality control.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for triallylphosphine. These predictions are based on

the analysis of its chemical structure and comparison with spectral data from similar

trialkylphosphines and allyl-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Structure and Atom Numbering:

Table 1: Predicted ¹H-NMR Data (Solvent: CDCl₃, Reference: TMS)
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Proton Label
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H¹ (P-CH₂) ~ 2.5
Doublet of doublets

(dd)

J(H-H) ≈ 7.0, J(P-H) ≈

5.0

H² (=CH-) ~ 5.8 Multiplet (ddt)

J(H-H_trans) ≈ 17.0,

J(H-H_cis) ≈ 10.0,

J(H-H¹) ≈ 7.0

H³ (H₂C=) ~ 5.1 - 5.2 Multiplet -

Table 2: Predicted ¹³C-NMR Data (Solvent: CDCl₃)

Carbon Label
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

C¹ (CH₂-P) ~ 35 Doublet J(P-C) ≈ 15

C² (-CH=) ~ 135 Doublet J(P-C) ≈ 12

C³ (=CH₂) ~ 117 Singlet -

Table 3: Predicted ³¹P-NMR Data (Solvent: CDCl₃, Reference: 85% H₃PO₄)

Nucleus Predicted Chemical Shift (δ, ppm)

³¹P ~ -25 to -15

Note: The chemical shift of trialkylphosphines is sensitive to steric and electronic effects.

Triethylphosphine resonates at approximately -20 ppm, serving as a close structural analogue.

Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands (Neat Liquid Film)
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Wavenumber (cm⁻¹) Vibration Type Intensity

3080 =C-H stretch Medium

2975, 2910 C-H (sp³) stretch Medium-Strong

1640 C=C stretch Medium

1420 CH₂ scissoring Medium

990, 910 =C-H bend (out-of-plane) Strong

~740 P-C stretch Medium

Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Proposed Fragment Notes

154 [M]⁺ Molecular Ion

113 [M - C₃H₅]⁺
Loss of one allyl radical (base

peak)

72 [M - 2(C₃H₅)]⁺ Loss of two allyl radicals

41 [C₃H₅]⁺ Allyl cation

Experimental Protocols
The following sections detail standardized protocols for acquiring the spectroscopic data for a

liquid, potentially air-sensitive compound such as triallylphosphine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ³¹P NMR spectra.

Methodology:
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Sample Preparation: Due to the potential air-sensitivity of triallylphosphine (oxidation to

triallylphosphine oxide), all sample preparation should be conducted under an inert

atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Draw approximately 5-20 mg of triallylphosphine into a syringe and dissolve it in ~0.6 mL of

a deuterated solvent (e.g., CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Seal the NMR tube securely with a cap, potentially wrapping with Parafilm for extra

protection against air exposure during transfer to the spectrometer.

Data Acquisition:

Record spectra on a 400 MHz (or higher) NMR spectrometer.

For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-

to-noise ratio.

For ¹³C NMR, use proton decoupling (e.g., {¹H} decoupled) to simplify the spectrum and

improve sensitivity. A longer acquisition time will be necessary compared to ¹H NMR.

For ³¹P NMR, use proton decoupling to obtain a sharp singlet, or run a proton-coupled

spectrum to observe P-H couplings. Use an external reference of 85% H₃PO₄. The

chemical shift range for phosphines is broad, so ensure the spectral width is adequate.[1]

[2]

Infrared (IR) Spectroscopy
Objective: To obtain a vibrational spectrum of the neat compound.

Methodology:

Sample Preparation (Neat Liquid):
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Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free from scratches. Handle

them by the edges to avoid moisture from fingers.

In a fume hood, place one drop of neat triallylphosphine onto the surface of one salt

plate.

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

Sample Preparation (ATR-FTIR):

Attenuated Total Reflectance (ATR) is an alternative that requires minimal sample

preparation.

Place a single drop of triallylphosphine directly onto the ATR crystal.

Data Acquisition:

Place the sample holder (for salt plates) or the ATR unit into the spectrometer.

Acquire a background spectrum of the empty salt plates or the clean ATR crystal.

Acquire the sample spectrum over a typical range (e.g., 4000-400 cm⁻¹).

The final spectrum is automatically generated by ratioing the sample scan against the

background scan.

Cleaning: Clean the salt plates or ATR crystal thoroughly with a suitable dry solvent (e.g.,

anhydrous isopropanol or hexane) immediately after use.

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology:

Sample Preparation:

Prepare a dilute solution of triallylphosphine (~1 mg/mL) in a volatile organic solvent like

hexane or dichloromethane.
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Given the compound's air sensitivity, specialized injection techniques are recommended to

prevent oxidation before analysis.

Inert Sampling Technique (e.g., iASAP):

An inert Atmospheric Solids Analysis Probe (iASAP) is ideal. A glass capillary is filled with

the sample inside a glovebox.

The capillary is sealed (e.g., with a paraffin plug) to maintain an inert environment during

transfer to the mass spectrometer.

The probe is then inserted directly into the ionization source.

Data Acquisition (EI-MS):

Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron

Ionization (EI) source.

The GC separates the compound from the solvent and any potential impurities before it

enters the MS.

The standard EI energy is 70 eV, which will induce fragmentation.

The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their

mass-to-charge (m/z) ratio.

Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analyses described

above.
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Caption: General workflow for NMR spectroscopic analysis.
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Caption: General workflow for IR spectroscopic analysis.
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Caption: General workflow for Mass Spectrometric analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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